2-Fluoro-6-methoxyisonicotinic acid

Lipophilicity Drug design Medicinal chemistry

This fluorinated pyridine carboxylic acid features a strategic 2-fluoro-6-methoxy substitution pattern that provides distinct electronic and steric properties compared to positional isomers. The ortho-fluoro group adjacent to the ring nitrogen activates the C2 position for selective SNAr reactions, while the C4 carboxylic acid remains free for orthogonal amide coupling or esterification. This regiochemical arrangement enables sequential derivatization and is documented to benefit high-efficiency, one-step Vilsmeier synthesis. Choose this building block for medicinal chemistry and agrochemical programs requiring regiospecific heterocycle elaboration.

Molecular Formula C7H6FNO3
Molecular Weight 171.13
CAS No. 1060806-66-7
Cat. No. B3045399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxyisonicotinic acid
CAS1060806-66-7
Molecular FormulaC7H6FNO3
Molecular Weight171.13
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)C(=O)O)F
InChIInChI=1S/C7H6FNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11)
InChIKeyYSBXOAFYHPUJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxyisonicotinic acid (CAS 1060806-66-7): Molecular Profile and Procurement Baseline


2-Fluoro-6-methoxyisonicotinic acid (CAS 1060806-66-7), IUPAC name 2-fluoro-6-methoxypyridine-4-carboxylic acid, is a fluorinated pyridine carboxylic acid derivative with molecular formula C₇H₆FNO₃ and molecular weight 171.13 g/mol . The compound features a pyridine ring substituted with a fluorine atom at the 2-position, a methoxy group at the 6-position, and a carboxylic acid group at the 4-position (isonicotinic acid scaffold) . Its calculated physicochemical properties include LogP 1.387 (Fluorochem) / 0.9275 (ChemScene), TPSA 59.42 Ų, and a predicted pKa of 2.91 ± 0.10 . Commercial availability exists from multiple vendors with typical purity specifications of 95%+ or 98%, and storage recommendations of sealed dry at 2–8°C [1]. The compound serves primarily as a research building block and synthetic intermediate in medicinal chemistry and organic synthesis applications .

Why 2-Fluoro-6-methoxyisonicotinic acid Cannot Be Substituted by Positional Isomers or Mono-Substituted Analogs


Within the fluorinated isonicotinic acid derivative class, substitution patterns critically determine physicochemical properties, synthetic utility, and biological target engagement profiles. The 2-fluoro-6-methoxy substitution pattern on 2-fluoro-6-methoxyisonicotinic acid creates a specific electronic environment at the pyridine ring that differs fundamentally from its closest positional isomers, including 5-fluoro-2-methoxyisonicotinic acid (CAS 884495-30-1) and 3-fluoro-5-methoxyisonicotinic acid . While these positional isomers share identical molecular formula (C₇H₆FNO₃) and molecular weight (171.13 g/mol), the electronic distribution, hydrogen-bonding capacity, and steric accessibility of the carboxylic acid group vary substantially with fluorine and methoxy positioning . Additionally, mono-substituted analogs such as 2-fluoroisonicotinic acid (CAS 402-65-3) lack the methoxy group that contributes distinct lipophilicity modulation and metabolic stability properties . In synthetic applications—particularly in cross-coupling reactions and heterocycle construction—the ortho-fluoro/para-carboxylate arrangement in 2-fluoro-6-methoxyisonicotinic acid confers regioselective reactivity that cannot be replicated by isomers with alternative substitution patterns [1]. Generic substitution without structural verification therefore risks altering reaction outcomes, compromising intermediate purity, or shifting biological activity profiles in unforeseen directions.

2-Fluoro-6-methoxyisonicotinic acid: Quantified Differentiation Evidence vs. Closest Analogs


LogP Differential: 2-Fluoro-6-methoxyisonicotinic acid vs. 2-Fluoroisonicotinic acid

The presence of the 6-methoxy group in 2-fluoro-6-methoxyisonicotinic acid increases calculated lipophilicity compared to the non-methoxylated analog 2-fluoroisonicotinic acid. For 2-fluoro-6-methoxyisonicotinic acid, reported LogP values are 1.387 (Fluorochem) and 0.9275 (ChemScene) . While a directly comparable calculated LogP value for 2-fluoroisonicotinic acid using the identical computational method is not available from the same source, class-level inference from fluorinated isonicotinic acid derivatives indicates that methoxy substitution typically increases LogP by approximately 0.5–1.0 log units relative to the parent fluorinated scaffold, enhancing membrane permeability potential [1].

Lipophilicity Drug design Medicinal chemistry

Positional Isomer Comparison: 2-Fluoro-6-methoxy vs. 5-Fluoro-2-methoxy Substitution

2-Fluoro-6-methoxyisonicotinic acid (2-F, 6-OCH₃, 4-COOH) and its positional isomer 5-fluoro-2-methoxyisonicotinic acid (5-F, 2-OCH₃, 4-COOH; CAS 884495-30-1) share identical molecular formula (C₇H₆FNO₃) and molecular weight (171.13 g/mol) . The regiochemical difference places the fluorine atom ortho to the pyridine nitrogen in the target compound versus para/meta in the isomer. This substitution pattern difference alters the electron density at the C-3 and C-5 positions of the pyridine ring, which affects the compound‘s reactivity profile in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . Specifically, the 2-fluoro-6-methoxy arrangement positions the fluorine at the most electron-deficient ring position adjacent to the pyridine nitrogen, facilitating selective displacement under SNAr conditions while leaving the 4-carboxylic acid available for orthogonal derivatization [1].

Regioselective synthesis Cross-coupling Heterocyclic chemistry

Synthetic Efficiency: One-Step Quantitative Yield Protocol for 2-Fluoro-6-methoxyisonicotinic acid

A published protocol (Molbank, 2023) reports a one-step synthesis of 2-fluoro-6-methoxyisonicotinic acid in quantitative yield using adapted Vilsmeier conditions [1]. The product was characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. While comparable one-step quantitative yield data for positional isomers such as 5-fluoro-2-methoxyisonicotinic acid or 3-fluoro-5-methoxyisonicotinic acid are not available in the open literature, the documented high-yielding protocol for the target compound reduces the synthetic burden for researchers requiring multi-gram quantities. In contrast, traditional routes to ortho-fluorinated pyridinecarboxylic acids often proceed via low-yielding electrochemical fluorination methods (reported yields of 8–13% for pyridine fluorination) [2].

Synthesis optimization Process chemistry Vilsmeier conditions

Optimal Procurement and Research Scenarios for 2-Fluoro-6-methoxyisonicotinic acid


Medicinal Chemistry Building Block for Fluorinated Drug Candidate Synthesis

2-Fluoro-6-methoxyisonicotinic acid serves as a versatile heterocyclic building block for constructing fluorinated pharmaceutical candidates. The 2-fluoro-6-methoxy substitution pattern provides a balance of lipophilicity (LogP 0.93–1.39) and hydrogen-bonding capacity (H-bond acceptors: 4; H-bond donors: 1) suitable for drug-like molecule design . The carboxylic acid group at the 4-position enables amide coupling and esterification reactions for scaffold elaboration, while the fluorine atom at C2 enhances metabolic stability against oxidative degradation . Researchers developing kinase inhibitors, enzyme modulators, or CNS-penetrant compounds may prioritize this compound over non-fluorinated isonicotinic acid (CAS 55-22-1) or mono-substituted analogs due to the dual substitution conferring improved pharmacokinetic properties [1].

Synthetic Intermediate with Validated High-Yield Production Protocol

For research groups requiring multi-gram quantities of a fluorinated pyridinecarboxylic acid intermediate, 2-fluoro-6-methoxyisonicotinic acid offers a documented advantage: a published one-step synthesis achieving quantitative yield under adapted Vilsmeier conditions [2]. This contrasts with traditional ortho-fluorination approaches to pyridinecarboxylic acids, which typically suffer from low yields (8–13%) due to the challenges of selective fluorination [3]. The availability of a validated high-efficiency protocol reduces both material costs and synthetic development time, making this compound a preferred choice for medicinal chemistry teams building fluorinated heterocyclic libraries or scaling up lead compound intermediates.

Regioselective Substrate for SNAr and Cross-Coupling Chemistry

The ortho-fluoro substitution adjacent to the pyridine nitrogen in 2-fluoro-6-methoxyisonicotinic acid activates the C2 position toward nucleophilic aromatic substitution (SNAr) while preserving the 4-carboxylic acid for orthogonal functionalization . This regiochemical arrangement enables sequential derivatization strategies: the fluorine can be displaced with amines, thiols, or alkoxides to introduce diverse substituents at C2, followed by amide coupling at C4 to generate complex heterocyclic scaffolds . Researchers requiring precise control over substitution sequence should select this compound over positional isomers such as 5-fluoro-2-methoxyisonicotinic acid, where the fluorine occupies a less activated meta position relative to the pyridine nitrogen, altering the accessible reaction manifold .

Agrochemical Intermediate for Crop Protection Agent Development

Fluorinated isonicotinic acid derivatives, including 2-fluoro-6-methoxyisonicotinic acid, represent valuable intermediates in the synthesis of agrochemicals such as herbicides, fungicides, and plant growth regulators [4][5]. The pyridinecarboxylic acid core is a recognized scaffold in crop protection chemistry, and fluorine substitution enhances bioactivity, metabolic stability, and environmental persistence profiles of derived agrochemicals . Patent literature demonstrates that substituted isonicotinic acid amides exhibit plant-protecting properties against phytopathogenic microorganisms including fungi, bacteria, and viruses [6]. The specific 2-fluoro-6-methoxy substitution pattern offers a distinct electronic and steric profile that may confer selectivity advantages in agrochemical target engagement compared to alternative substitution patterns [7].

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